molecular formula C11H10Br2F3N B14222123 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline CAS No. 823804-94-0

4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline

Cat. No.: B14222123
CAS No.: 823804-94-0
M. Wt: 373.01 g/mol
InChI Key: QNPSZASDQIMTSD-UHFFFAOYSA-N
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Description

4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is a complex organic compound characterized by the presence of a cyclopropyl ring substituted with dibromo and trifluoromethyl groups, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate precursor followed by bromination and trifluoromethylation. The reaction conditions often require the use of strong bases, halogenating agents, and specific catalysts to achieve the desired substitution pattern on the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups present in the molecule.

    Substitution: The dibromo and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions at the molecular level.

    Industry: Used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the dibromo substitution may influence its reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-1-(trifluoromethyl)benzene
  • 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is unique due to the combination of its cyclopropyl ring and the specific substitution pattern. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

823804-94-0

Molecular Formula

C11H10Br2F3N

Molecular Weight

373.01 g/mol

IUPAC Name

4-[2,2-dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline

InChI

InChI=1S/C11H10Br2F3N/c1-6-4-7(2-3-8(6)17)9(11(14,15)16)5-10(9,12)13/h2-4H,5,17H2,1H3

InChI Key

QNPSZASDQIMTSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2(Br)Br)C(F)(F)F)N

Origin of Product

United States

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